2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
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Overview
Description
2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound with the molecular formula C8H11N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable ketone in the presence of a base, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H,6H,7H,8H,9H,10H-pyrimido[1,2-a]azepine: Another heterocyclic compound with a similar structure but different biological activities.
3-(2-hydroxyethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one:
Uniqueness
2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3O/c1-6-4-8(12)11-3-2-9-5-7(11)10-6/h4,9H,2-3,5H2,1H3 |
InChI Key |
ICDGZOFJSYUSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCNCC2=N1 |
Origin of Product |
United States |
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